molecular formula C11H24O4 B1609319 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane CAS No. 67715-79-1

4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane

Cat. No. B1609319
CAS RN: 67715-79-1
M. Wt: 220.31 g/mol
InChI Key: TZVJNJVDGXFMCF-UHFFFAOYSA-N
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Description

“4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane” is a chemical compound with the molecular formula C11H24O4 . It is also known by other names such as “1,2-Di[(1’-ethoxy)ethoxy]propane” and "3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl-" . The average mass of this compound is 220.306 Da .


Molecular Structure Analysis

The molecular structure of “4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane” consists of 11 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane” include a predicted boiling point of 238.2°C and a predicted density of 0.93 g/cm3 . It’s also worth noting that the compound has a fruity odor .

Scientific Research Applications

1. Synthesis and Characterization

  • The macrocyclic compound closely related to 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane, DO3MA, has been synthesized and characterized, providing insights into the structural properties of such compounds (Kang Sang-Ihn et al., 1993).

2. Role in Organic Synthesis

  • Silyl enol ether intermediates, which are structurally similar to 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane, play a crucial role in the synthesis of complex organic structures, highlighting the potential utility of such compounds in synthetic chemistry (S. A. Fakhri & A. Zenouz, 2002).

3. Colloidal Silica Functionalization

  • Amine-functionalized colloidal silica, synthesized using compounds similar to 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane, finds applications in various fields, demonstrating the versatility of such compounds (Erick Soto-Cantu et al., 2012).

4. Building Block in Modern Applications

  • Cyclen, structurally related to 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane, is a key building block in the synthesis of molecules used in MRI contrast agents, fluorescent probes, and heavy metals sensors, indicating the potential applications of similar compounds (M. Suchý & R. Hudson, 2008).

5. Pharmaceutical Research

  • In pharmaceutical research, compounds structurally similar to 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane have shown potential in increasing cellular activity, providing a pathway for the development of new therapeutic agents (Thomas M. Beale et al., 2012).

6. Polymer Synthesis

  • In polymer synthesis, derivatives of 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane have been used in "living" radical polymerization, indicating their significance in the field of material science (J. Ruehl et al., 2008).

7. Chemical Modifications and Drug Development

  • Modifications to the basic structure of similar compounds have been instrumental in drug development, as seen in the development of new photoactive drugs (M. Senge, 2012).

8. Analytical Chemistry Applications

  • In analytical chemistry, macrocyclic dioxopolyamine compounds, related to 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane, have been used as stationary phases in capillary electrochromatography, demonstrating their importance in separation techniques (N. Guan et al., 2000).

9. Thermochemical Studies

  • Thermochemical studies on binary mixtures involving 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane have provided valuable data for understanding molecular interactions and properties (Teresa Treszczanowicz et al., 1991).

10. Synthetic Organic Chemistry

  • The utility of enolate ions derived from compounds like 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane in synthetic organic chemistry has been explored, emphasizing their role as synthetic equivalents in complex organic reactions (R. Saalfrank & M. Hanek, 1988).

11. Bioactive Compound Synthesis

  • Bioactive triorganotin(IV) derivatives of sodium deoxycholate, synthesized using compounds structurally similar to 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane, have shown potential in antimicrobial and antitumor activities (F. Shaheen et al., 2014).

properties

IUPAC Name

1,2-bis(1-ethoxyethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4/c1-6-12-10(4)14-8-9(3)15-11(5)13-7-2/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVJNJVDGXFMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC(C)OC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867315
Record name 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID80867315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a faint, sharp, fruity odour
Record name 1,2-Di[(1'-ethoxy)ethoxy]propane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/861/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; miscible with organic solvents, oils, miscible (in ethanol)
Record name 1,2-Di[(1'-ethoxy)ethoxy]propane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/861/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.925
Record name 1,2-Di[(1'-ethoxy)ethoxy]propane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/861/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane

CAS RN

67715-79-1
Record name 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane
Source CAS Common Chemistry
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Record name 1,2-Di((1'-ethoxy)ethoxy)propane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl-
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Record name 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,9-trimethyl-3,5,8,10-tetraoxadodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.872
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Record name 1,2-DI((1'-ETHOXY)ETHOXY)PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S52T0S2V2J
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Record name 1,2-Bis(1-ethoxyethoxy)propane
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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